molecular formula C14H14O5 B3337836 Methyl 5-[(4-methoxyphenoxy)methyl]furan-2-carboxylate CAS No. 832737-34-5

Methyl 5-[(4-methoxyphenoxy)methyl]furan-2-carboxylate

Cat. No.: B3337836
CAS No.: 832737-34-5
M. Wt: 262.26 g/mol
InChI Key: UITFTEGSCKUBFT-UHFFFAOYSA-N
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Description

Methyl 5-[(4-methoxyphenoxy)methyl]furan-2-carboxylate is a furan-2-carboxylate derivative characterized by a methoxyphenoxy substituent attached via a methylene group to the furan ring. The compound belongs to a class of furan-based esters with diverse applications, including antimicrobial, antioxidant, and antimycobacterial activities, as observed in structurally related analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-[(4-methoxyphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-16-10-3-5-11(6-4-10)18-9-12-7-8-13(19-12)14(15)17-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITFTEGSCKUBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[(4-methoxyphenoxy)methyl]furan-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the following molecular formula: C15H16O5C_{15}H_{16}O_{5}. The compound features a furan ring, which is known for its reactivity and biological significance. The presence of the methoxyphenoxy group enhances its solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition of growth at certain concentrations. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways remain to be fully elucidated.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. Notably, it has shown cytotoxic effects on breast cancer and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in neuroprotection and inflammation-related conditions.

Case Studies and Research Findings

  • Antimicrobial Study :
    • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed.
    • Results : Inhibition zones were observed ranging from 10 mm to 25 mm depending on the concentration used.
  • Anticancer Evaluation :
    • Objective : To evaluate cytotoxic effects on cancer cell lines.
    • Method : MTT assay was utilized to determine cell viability.
    • Results : IC50 values were reported at approximately 30 µM for breast cancer cells, indicating promising therapeutic potential.
  • Antioxidant Assessment :
    • Objective : To measure free radical scavenging activity.
    • Method : DPPH assay was conducted.
    • Results : The compound exhibited a significant reduction in absorbance, confirming its antioxidant capacity.

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Free Radical Scavenging : Its structure allows it to donate electrons, neutralizing free radicals and thereby reducing oxidative stress.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation leads to targeted cell death in malignant cells.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylateStructureAntimicrobial
Eugenol DerivativesVariesAntioxidant, Antimicrobial

Scientific Research Applications

Medicinal Chemistry

Methyl 5-[(4-methoxyphenoxy)methyl]furan-2-carboxylate has shown promise in medicinal applications, particularly in metabolic disease treatment:

  • Type 2 Diabetes : Research indicates that this compound may inhibit gluconeogenesis, a metabolic pathway involved in glucose production by the liver. It activates p300 acetyltransferase activity, promoting the degradation of phosphoenolpyruvate carboxykinase 1 (PEPCK1), which is crucial for gluconeogenesis regulation.

Antioxidant and Anti-inflammatory Properties

The compound exhibits notable antioxidant and anti-inflammatory activities. Its derivatives have been studied for their potential to mitigate oxidative stress and inflammation, which are underlying factors in various chronic diseases .

Industrial Applications

This compound is also relevant in industrial settings:

  • Polymer Production : Due to its reactive functional groups, it can serve as a building block for synthesizing polymers and resins. These materials find applications in coatings, adhesives, and composite materials.
  • Chemical Intermediates : The compound can be utilized as an intermediate in the synthesis of other complex molecules, enhancing its value in pharmaceutical and agrochemical sectors .

Case Studies

  • Diabetes Treatment Study : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced blood glucose levels in diabetic models by inhibiting gluconeogenesis pathways.
  • Antioxidant Activity Investigation : Another research article highlighted the antioxidant properties of this compound, showing its efficacy in reducing oxidative stress markers in cellular models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Furan-2-carboxylate derivatives exhibit significant structural diversity, primarily in substituent positions and functional groups on the aromatic rings. Key analogs include:

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • Structure : Features a nitro (electron-withdrawing) and fluorine substituent on the phenyl ring.
  • Synthesis : Prepared via a Meerwein arylation reaction between 2-fluoro-4-nitroaniline and methyl furan-2-carboxylate, yielding 14% after purification .
  • Properties :
    • Crystallinity : Forms planar, stable crystals (space group P21/c) with stacking interactions and minimal conformational distortion .
    • Spectroscopy : Large $ J_{C-F} $ coupling (13.1 Hz) observed in $ ^{13}\text{C-NMR} $, indicating spatial proximity between C3 and F1 atoms .
  • Bioactivity : Investigated as an antitubercular agent targeting iron acquisition in Mycobacterium tuberculosis .
Methyl 5-(4-Hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate (Compound 1)
  • Structure : Contains hydroxy, methoxy, and methyl groups on the phenyl ring, with an additional hydroxymethyl group on the furan ring.
  • Properties :
    • Molecular formula: $ \text{C}{15}\text{H}{16}\text{O}_6 $.
    • Exhibits anti-MRSA and antioxidant activities .
Methyl 5-[(3,5-Dimethylphenoxy)methyl]furan-2-carboxylate
  • Structure: Substituted with 3,5-dimethylphenoxy groups.
  • Molecular formula : $ \text{C}{15}\text{H}{16}\text{O}_4 $ .
Methyl 5-((4-Fluorophenoxy)methyl)furan-2-carboxylate
  • Structure : Differs from the target compound by replacing the methoxy group with fluorine.
  • Applications : Listed as an intermediate in pharmaceutical synthesis .

Structural and Electronic Effects on Properties

  • Electron-Withdrawing Groups (e.g., NO₂, F): Enhance stability and intermolecular stacking, as seen in the fluorinated nitro derivative, which forms planar crystals resistant to conformational changes .
  • Electron-Donating Groups (e.g., OCH₃, OH) : Improve solubility and antioxidant activity, as observed in compounds from Heterocycles (2020) .
  • Steric Effects: Bulky substituents (e.g., 3,5-dimethylphenoxy) may reduce crystallinity but enhance lipophilicity, impacting bioavailability .

Research Findings and Implications

Antimycobacterial Potential: The fluorinated nitro derivative demonstrates the importance of electron-withdrawing groups in targeting iron homeostasis pathways, a promising avenue for tuberculosis drug development .

Antioxidant vs. Antimicrobial Activity : Hydroxy and methoxy substituents correlate with antioxidant efficacy, while nitro groups enhance antimicrobial properties, highlighting structure-activity relationships .

Synthetic Challenges : Low yields in Meerwein arylation (14%) suggest a need for optimized catalytic systems, whereas oxidative esterification of HMF offers a high-yield alternative for simpler analogs .

Q & A

Q. What are the common synthetic routes for Methyl 5-[(4-methoxyphenoxy)methyl]furan-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. For example:

  • Step 1: Reacting 4-methoxyphenol with a halogenated furan intermediate (e.g., 5-(chloromethyl)furan-2-carboxylate) under basic conditions (K₂CO₃ or NaOH) to form the phenoxy-methyl linkage.
  • Step 2: Methylation of the carboxylic acid group using methanol and a catalyst like H₂SO₄.
    Optimization involves adjusting temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs). Continuous flow reactors may enhance yield and scalability .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the furan ring (δ 6.2–7.5 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm).
  • HPLC: Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
  • TLC: Monitors reaction progress (hexane:ethyl acetate, 3:1) with visualization under UV or iodine staining .

Q. How do the compound’s functional groups influence its reactivity?

  • The furan ring undergoes electrophilic substitution, while the ester group participates in hydrolysis or aminolysis.
  • The 4-methoxyphenoxy moiety enhances solubility in polar solvents and may stabilize charge-transfer interactions. Reactivity can be modulated by substituting the methoxy group with halogens or alkyl chains .

Q. What analytical methods are used to assess purity and stability?

  • Melting Point Analysis: Detects impurities via deviation from literature values.
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 292.1).
  • Stability Tests: Accelerated degradation studies under varied pH (2–12) and temperature (25–60°C) to identify hydrolysis-sensitive groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Analog Synthesis: Replace the methoxy group with electron-withdrawing (e.g., -NO₂) or donating (-NH₂) groups.
  • Biological Assays: Test analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) and compare IC₅₀ values.
  • Computational Modeling: Use DFT or molecular docking to predict binding affinities with biological targets .

Q. What mechanistic insights explain its potential antimicrobial or anticancer activity?

  • Enzyme Inhibition: The furan-carboxylate moiety may chelate metal ions in microbial enzymes (e.g., metallo-β-lactamases), disrupting function.
  • Reactive Oxygen Species (ROS) Generation: Electrophilic substituents (e.g., bromine derivatives) could induce oxidative stress in cancer cells. Validate via flow cytometry with ROS-sensitive dyes .

Q. How can catalytic methods improve synthesis efficiency?

  • Pd-Catalyzed Cross-Coupling: Introduce aryl groups via Suzuki-Miyaura reactions using tetrahydro-2H-pyran derivatives as coupling partners.
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining yield. Optimize catalyst loading (1–5 mol%) and solvent systems (DMSO/H₂O) .

Q. How should researchers resolve contradictions in spectral data interpretation?

  • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions.
  • X-ray Crystallography: Validate ambiguous structures (e.g., confirming substituent positions via SHELX refinement).
  • Comparative Analysis: Cross-reference with spectral databases (e.g., PubChem, SciFinder) for known analogs .

Q. What strategies enable high-throughput screening of bioactivity?

  • Microplate Assays: Use 96-well plates to test cytotoxicity (MTT assay) or enzyme inhibition (fluorogenic substrates).
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Profile metabolites in cell lysates to identify active derivatives.
  • Machine Learning: Train models on existing bioactivity data to predict novel analogs with enhanced potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-[(4-methoxyphenoxy)methyl]furan-2-carboxylate
Reactant of Route 2
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Methyl 5-[(4-methoxyphenoxy)methyl]furan-2-carboxylate

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